Cas no 2748468-70-2 (JWH 018 4-hydroxyindole metabolite-d9)
JWH 018 4-hydroxyindole metabolite-d9 Chemical and Physical Properties
Names and Identifiers
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- JWH 018 4-hydroxyindole metabolite-d9
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- Inchi: 1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2
- InChI Key: DFIOKCGWOUDFRF-YGYNLGCDSA-N
- SMILES: C1=C(C2=CC=CC=C2C=C1)C(=O)C1=CN(CC([2H])([2H])C(C([2H])([2H])C([2H])([2H])[2H])([2H])[2H])C2C=CC=C(O)C1=2
JWH 018 4-hydroxyindole metabolite-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01EPD2-1mg |
(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
2748468-70-2 | ≥99% deuterated forms (d1-d9) | 1mg |
$590.00 | 2024-05-07 |
JWH 018 4-hydroxyindole metabolite-d9 Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on JWH 018 4-hydroxyindole metabolite-d9
Comprehensive Analysis of JWH 018 4-hydroxyindole metabolite-d9 (CAS No. 2748468-70-2): Properties, Applications, and Research Insights
The compound JWH 018 4-hydroxyindole metabolite-d9 (CAS No. 2748468-70-2) is a deuterated analog of the 4-hydroxyindole metabolite derived from the synthetic cannabinoid JWH-018. This stable isotope-labeled compound has garnered significant attention in analytical chemistry and biomedical research due to its utility as an internal standard for mass spectrometry-based quantification. The incorporation of nine deuterium atoms (d9) enhances its molecular weight, enabling precise differentiation from non-labeled metabolites in complex biological matrices.
Researchers and laboratories frequently employ JWH 018 4-hydroxyindole metabolite-d9 to improve the accuracy of pharmacokinetic studies and forensic toxicology analyses. Its structural similarity to the native metabolite ensures consistent chromatographic behavior while the d9 label provides a distinct mass spectral signature. This dual advantage makes it indispensable for method validation in compliance with regulatory guidelines such as FDA and EMA requirements for bioanalytical assays.
Recent advancements in high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have further amplified the demand for high-purity deuterated standards like CAS 2748468-70-2. These techniques are critical for detecting trace-level analytes in urine, blood, or hair samples—addressing growing concerns about substance monitoring in workplace safety and athletic doping controls. The compound’s stability under various storage conditions (-20°C recommended) also contributes to its reliability in long-term studies.
Beyond forensic applications, JWH 018 metabolite-d9 serves as a reference material in metabolic pathway elucidation. Scientists leverage its isotopic pattern to distinguish endogenous compounds from xenobiotic derivatives, a challenge frequently encountered in metabolomics research. This capability aligns with current trends toward personalized medicine, where understanding individual metabolic variations is paramount.
The synthesis of 2748468-70-2 involves sophisticated organic chemistry techniques, including palladium-catalyzed cross-coupling reactions to introduce deuterium at specific positions. Rigorous purity verification via NMR, HPLC-UV, and isotopic enrichment analysis ensures batch-to-batch consistency—a critical factor for reproducible scientific results. Suppliers often provide certificates of analysis detailing these parameters to meet researcher expectations for transparency.
Environmental scientists have also explored the ecological fate of synthetic cannabinoid metabolites using deuterated analogs. Studies utilizing 4-hydroxyindole-d9 derivatives help track wastewater contamination patterns, addressing public health questions about emerging contaminants. Such investigations support global initiatives like the EU’s Water Framework Directive, which monitors chemical pollutants in aquatic systems.
From a commercial perspective, the niche market for deuterated internal standards continues to expand, driven by increasing regulatory scrutiny and technological adoption. Pharmaceutical companies investing in drug development pipelines particularly value these compounds for preclinical ADME (absorption, distribution, metabolism, excretion) profiling. The precise quantification enabled by CAS 2748468-70-2 reduces variability in data interpretation, accelerating decision-making during candidate selection.
Ongoing research explores novel applications of JWH 018 4-hydroxyindole metabolite-d9 in neuropharmacology and receptor binding assays. Its molecular structure offers insights into cannabinoid receptor interactions, contributing to debates about therapeutic targeting strategies. However, researchers emphasize that such studies require strict ethical review due to the compound’s association with controlled substance metabolites.
Quality control remains paramount when working with isotopically labeled compounds. Best practices recommend verifying deuterium incorporation rates (>99% typical for d9 labels) and assessing potential hydrogen-deuterium exchange under experimental conditions. These precautions ensure data integrity, especially when publishing findings in peer-reviewed journals with stringent methodological standards.
In summary, JWH 018 4-hydroxyindole metabolite-d9 (CAS No. 2748468-70-2) represents a vital tool for modern analytical science. Its multifaceted applications—from forensic toxicology to environmental monitoring—highlight the intersection of chemistry, biology, and regulatory science. As detection technologies evolve toward higher sensitivity and specificity, the demand for such reference materials will undoubtedly persist, reinforcing their role in evidence-based research.
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